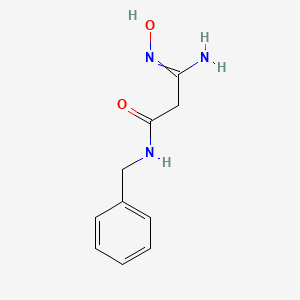
3-amino-N-benzyl-3-hydroxyiminopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-benzyl-3-hydroxyiminopropanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to an acetamide moiety with an N-hydroxycarbamimidoyl functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-3-hydroxyiminopropanamide typically involves the coupling of benzylamine with 2-cyanobenzamide derivatives, followed by hydroxyamination. This process can be carried out under mild conditions, making it efficient and straightforward . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the coupling and hydroxyamination steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-benzyl-3-hydroxyiminopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N-hydroxycarbamimidoyl group to an amine.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions can result in a variety of substituted benzyl derivatives .
Scientific Research Applications
3-amino-N-benzyl-3-hydroxyiminopropanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-3-hydroxyiminopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxycarbamimidoyl group can act as a nitric oxide donor, releasing nitric oxide upon enzymatic transformation . This release of nitric oxide can modulate various biological pathways, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-N-benzyl-3-hydroxyiminopropanamide include:
- N-Benzyl-2-(N-hydroxycarbamimidoyl)-4-methylthiazole-5-carboxamide
- tert-Butyl 2-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-amino-N-benzyl-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C10H13N3O2/c11-9(13-15)6-10(14)12-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
InChI Key |
QOJRMUCEMSJURY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
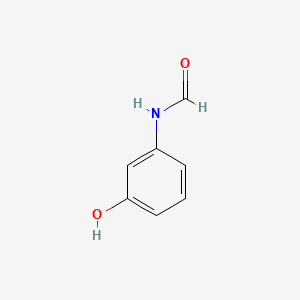
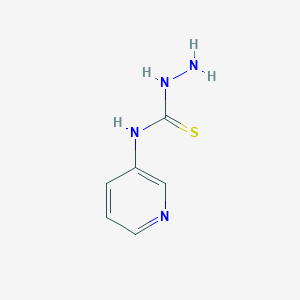
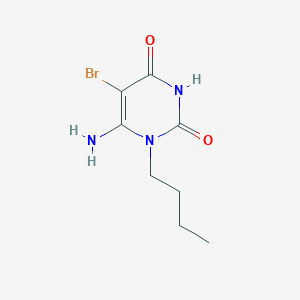

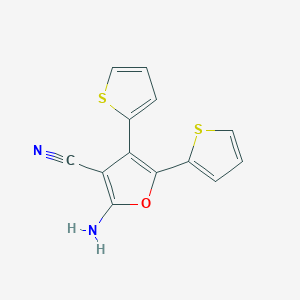
![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
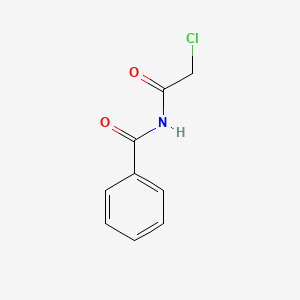



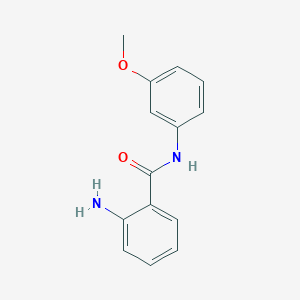
![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
